molecular formula C15H11N3O2 B14162154 (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide CAS No. 489443-51-8

(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide

Cat. No.: B14162154
CAS No.: 489443-51-8
M. Wt: 265.27 g/mol
InChI Key: LJBWMCGKDSPTSO-FMIVXFBMSA-N
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Description

(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is a compound that belongs to the class of Schiff bases Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and active carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide typically involves the condensation of 2-hydroxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s electronic properties also allow it to participate in charge transfer processes, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide is unique due to its combination of a cyano group, hydroxyphenyl group, and pyridine ring, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in coordination chemistry and nonlinear optics .

Properties

CAS No.

489443-51-8

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C15H11N3O2/c16-10-12(9-11-5-1-2-6-13(11)19)15(20)18-14-7-3-4-8-17-14/h1-9,19H,(H,17,18,20)/b12-9+

InChI Key

LJBWMCGKDSPTSO-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)O

solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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